molecular formula C10H11Cl2N B13619157 3-(2,4-Dichlorobenzyl)azetidine

3-(2,4-Dichlorobenzyl)azetidine

Cat. No.: B13619157
M. Wt: 216.10 g/mol
InChI Key: CFAUAIKKPANASD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines. It is characterized by a four-membered nitrogen-containing ring structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)azetidine typically involves the reaction of 2,4-dichlorobenzyl chloride with azetidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include oxides and other oxidized forms.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

3-(2,4-Dichlorobenzyl)azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: These are three-membered nitrogen-containing rings that share some chemical properties with azetidines but have higher ring strain and reactivity.

    Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable and less reactive compared to azetidines.

    Beta-lactams: These are four-membered rings containing both nitrogen and oxygen, commonly found in antibiotics like penicillin.

Uniqueness

3-(2,4-Dichlorobenzyl)azetidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical properties. This makes it a valuable compound for various synthetic and research applications, offering a balance between reactivity and stability .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2

InChI Key

CFAUAIKKPANASD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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